REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH2:12][C:11]2[S:14][CH:15]=[C:16]([CH3:17])[C:10]=2[CH2:9]1)=O)(C)(C)C.CO.Cl.Cl>C(Cl)(Cl)Cl>[CH3:17][C:16]1[C:10]2[CH2:9][NH:8][CH2:13][CH2:12][C:11]=2[S:14][CH:15]=1 |f:1.2|
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2=C(CC1)SC=C2C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CO.Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation from the reaction solution under a reduced pressure
|
Type
|
ADDITION
|
Details
|
the thus obtained residue was mixed with 47% hydrobromic acid (6 ml)
|
Type
|
STIRRING
|
Details
|
stirred at 140° C. for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
was returned to room temperature
|
Type
|
ADDITION
|
Details
|
by adding sodium hydroxide aqueous solution
|
Type
|
EXTRACTION
|
Details
|
the reaction product was extracted there from with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |